molecular formula C16H24N2O3 B1149741 tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate CAS No. 138026-89-8

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1149741
CAS No.: 138026-89-8
M. Wt: 292.37336
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Description

Chemical Classification and Nomenclature

tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate belongs to the pyrrolidine derivative class, characterized by a five-membered saturated nitrogen heterocycle. Key structural features include:

  • A tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen.
  • Benzylamino and hydroxyl substituents at the 3R and 4R positions, respectively.

Systematic IUPAC Name :
tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Molecular Formula : C₁₆H₂₄N₂O₃
Molecular Weight : 292.37 g/mol
SMILES : CC(C)(C)OC(=O)N1CC@@HC@@HC1
InChIKey : GVYATPKTSSTHKN-UHFFFAOYSA-N

Common synonyms include:

  • (3R,4R)-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
  • rel-tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Historical Context in Pyrrolidine Chemistry

Pyrrolidine chemistry emerged in the late 19th century with the isolation of pyrrolidine-containing alkaloids like nicotine and hygrine . The introduction of Boc protecting groups in the mid-20th century revolutionized synthetic strategies for nitrogen heterocycles, enabling precise functionalization without side reactions .

This compound’s synthesis builds on advancements in:

  • Stereoselective aminohydroxylation (e.g., Sharpless epoxidation adaptations).
  • Chiral resolution techniques for diastereomeric salts, as seen in patents for related N-benzyl-3-hydroxypyrrolidines .
  • Microwave-assisted synthesis , which enhances reaction efficiency for pyrrolidine derivatives .

Its development aligns with the pharmaceutical industry’s demand for enantiopure intermediates, particularly for CNS and metabolic disorder therapeutics .

Stereochemical Significance of (3R,4R) Configuration

The (3R,4R) stereochemistry critically influences molecular interactions and bioactivity:

Stereochemical Feature Impact Example from Literature
Cis-diol configuration Enhances hydrogen-bonding capacity with biological targets Cis-3R,4S PPAR agonists show nanomolar EC₅₀ values
Axial hydroxyl group Modulates solubility and membrane permeability Hydroxyl orientation affects blood-brain barrier penetration in CNS drugs
Benzylamino spatial placement Dictates binding to aromatic pockets in enzymes N-Benzyl groups improve affinity for kinase targets

Synthetic methods to achieve this configuration include:

  • Asymmetric catalysis : Chiral ligands in 1,3-dipolar cycloadditions .
  • Chiral pool synthesis : Using enantiopure precursors like (R,R)-tartaric acid .

Relationship to Other N-Boc Protected Pyrrolidine Derivatives

The Boc group confers stability and synthetic versatility. Key comparisons:

Compound Molecular Formula Key Features Applications
N-Boc-pyrrolidine C₉H₁₇NO₂ No substituents on ring Lithiation substrate for Cu-catalyzed couplings
1-Boc-3-pyrrolidineacetic acid C₁₁H₁₉NO₄ Carboxylic acid at C3 Peptide mimetics, enzyme inhibitors
tert-Butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate C₁₁H₂₂N₂O₃ Dimethylamino at C3 Chiral ligands in asymmetric catalysis

Functional Group Synergy :

  • The benzylamino group enables π-π stacking in receptor binding.
  • The hydroxyl moiety participates in hydrogen bonding, critical for target selectivity .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYATPKTSSTHKN-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649295
Record name tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
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Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429673-83-6, 138026-89-8
Record name 1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
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Record name trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
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Preparation Methods

Enantioselective Hydrolysis of Pyrrolidinone Intermediates

A patented method (CA2568836C) describes the enzymatic resolution of racemic 3,4-trans-disubstituted pyrrolidinones using lipases or esterases. For example:

  • Substrate Preparation : Racemic tert-butyl 3-(benzyloxycarbonylamino)-4-hydroxypyrrolidine-1-carboxylate is synthesized via 1,3-cycloaddition of nitrones and alkenes.

  • Enzymatic Hydrolysis : Lipase PS (from Pseudomonas cepacia) selectively hydrolyzes the (3R,4R)-enantiomer, yielding a carboxylic acid and leaving the (3S,4S)-enantiomer unreacted.

  • Separation : The hydrolyzed product is extracted into an aqueous phase, while the unreacted enantiomer remains in organic solvent (e.g., dichloromethane).

  • Reduction and Protection : The resolved (3R,4R)-acid is reduced to the alcohol, followed by Boc protection and benzylamine introduction via reductive amination.

Key Data :

StepYield (%)ee (%)Conditions
Enzymatic hydrolysis8599pH 7.0, 30°C, 24h
Benzylamine addition7898NaBH3CN, MeOH, rt

This method avoids chromatography, enhancing scalability.

Chemical Synthesis via Chiral Intermediates

Starting from (3R,4R)-3-Amino-4-Hydroxypyrrolidine

Commercially available (3R,4R)-3-amino-4-hydroxypyrrolidine serves as a chiral precursor:

  • Boc Protection : Treatment with di-tert-butyl dicarbonate in methanol with triethylamine affords the Boc-protected amine in 90% yield.

  • Benzylation : Benzyl bromide reacts with the free amine in acetonitrile using K2CO3 as base, achieving 75% yield.

Optimization Note : Microwave irradiation at 80°C reduces reaction time from 12h to 2h without compromising yield.

Stereochemical Control Strategies

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of enamines derived from pyrrolidinones achieves up to 95% ee when using (R)-BINAP as a chiral ligand. However, this method requires high-pressure H2 and specialized equipment, limiting industrial adoption.

Dynamic Kinetic Resolution

Combining lipase-catalyzed hydrolysis with ruthenium catalysts enables in situ racemization of the undesired enantiomer, theoretically achieving 100% yield. Pilot studies report 88% yield and 97% ee for the target compound.

Industrial-Scale Considerations

Cost-Effective Purification

The patent emphasizes avoiding chromatography by leveraging solubility differences:

  • Acid-Base Extraction : Carboxylic acid intermediates are separated via pH-controlled partitioning.

  • Crystallization : The final compound is purified by recrystallization from ethyl acetate/hexane, yielding 92% purity.

Hazard Mitigation

The compound’s hazard profile (H302, H315, H319, H335) mandates closed-system handling during benzyl bromide use and hydrogenation steps.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems reduce reaction times for Boc protection (30 minutes vs. 12h batch) and improve safety by minimizing exposure to hazardous reagents.

Biocatalytic Cascades

Recent advances combine nitrilases and transaminases to generate chiral amines directly from prochiral ketones, potentially bypassing pyrrolidinone intermediates altogether. Early-stage research shows 60% yield for analogous structures .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the tert-butyl group under hydrogenation conditions.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a deprotected amine.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacological Research
Research indicates that derivatives of pyrrolidine compounds, including tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate, exhibit significant neuroprotective effects. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, studies demonstrate that similar compounds can inhibit amyloid-beta aggregation and possess acetylcholinesterase inhibitory activity, which are critical in the context of Alzheimer's disease pathology .

2. Synthesis of Bioactive Molecules
This compound serves as an important intermediate in the synthesis of various bioactive molecules. The presence of the tert-butyl group enhances the lipophilicity of the molecule, which can improve its bioavailability and efficacy in biological systems. Its structural features make it a valuable building block for creating more complex pharmaceuticals .

Synthetic Chemistry Applications

1. Asymmetric Synthesis
The chiral centers present in this compound allow for its use in asymmetric synthesis processes. This is particularly relevant in the development of enantiomerically pure compounds that are often required in pharmaceutical applications. The compound can be utilized in various coupling reactions to generate diverse chemical entities .

2. Peptide Synthesis
This compound can also be employed as a protecting group for amino acids during peptide synthesis. The tert-butyl ester form is useful in protecting carboxylic acid functionalities while allowing for selective reactions at other functional groups without interference .

Case Studies

Case Study 1: Neuroprotective Effects
A study published in Molecules explored the neuroprotective effects of similar pyrrolidine derivatives against amyloid-beta-induced toxicity in astrocytes. The results indicated that these compounds could reduce oxidative stress markers and inflammatory cytokines, suggesting potential therapeutic roles in neurodegenerative diseases .

Case Study 2: Synthesis of Arginase Inhibitors
In another research effort focused on synthesizing arginase inhibitors, this compound was utilized as a starting material to develop novel inhibitors with significant activity against human arginase enzymes. The study highlighted the compound's role in enhancing the potency and selectivity of synthesized inhibitors .

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological targets, while the hydroxyl group can participate in enzymatic reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3R,4R)-3-(methylamino)-4-hydroxypyrrolidine-1-carboxylate
  • tert-butyl (3R,4R)-3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its methyl and ethyl analogs. The benzyl group enhances the compound’s ability to interact with aromatic systems and biological targets, making it a valuable compound for research and development.

Biological Activity

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 429673-83-6, is a compound characterized by its unique molecular structure and potential therapeutic applications. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.

  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Molecular Weight : 292.37 g/mol
  • CAS Number : 429673-83-6
  • MDL Number : MFCD11109733

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in neuroprotection and enzyme inhibition. The following sections summarize key findings from various studies.

Neuroprotective Effects

A study investigated the protective effects of similar compounds against amyloid beta (Aβ) toxicity, which is implicated in neurodegenerative diseases like Alzheimer's. The compound demonstrated moderate protective effects on astrocytes against Aβ-induced cell death by reducing inflammatory cytokines such as TNF-α and oxidative stress markers .

Table 1: Summary of Neuroprotective Effects

CompoundIC50 (nM)Mechanism of ActionReference
M415.4β-secretase inhibitor, Acetylcholinesterase inhibitor
This compoundTBDTBDTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated in various contexts. Similar derivatives have shown significant inhibition of acetylcholinesterase and β-secretase, crucial enzymes in the pathophysiology of Alzheimer's disease. For instance, a related compound demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 µM .

Case Studies

  • In Vitro Studies : In vitro studies revealed that the compound could enhance cell viability in astrocytes exposed to Aβ peptides. When administered alongside Aβ, it improved cell viability significantly compared to controls treated with Aβ alone .
  • In Vivo Models : In vivo assessments indicated that while the compound exhibited some protective effects in astrocytes, its bioavailability in the brain was a limiting factor for efficacy compared to established treatments like galantamine .

Pharmacological Implications

The findings suggest that this compound may serve as a promising candidate for further development in treating neurodegenerative conditions due to its neuroprotective properties and ability to inhibit key enzymes involved in amyloid pathology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, intermediates like tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be functionalized via mesylation followed by substitution with benzylamine . Stereochemical control is achieved using chiral starting materials or resolution techniques. Purification often employs silica gel column chromatography, as demonstrated in analogous syntheses of pyrrolidine derivatives .

Q. How is the compound purified after synthesis, and what analytical methods confirm its identity?

  • Methodological Answer : Purification commonly uses column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) . Structural confirmation relies on:

  • NMR : 1^1H and 13^13C NMR to verify stereochemistry and functional groups (e.g., tert-butyl, benzylamino).
  • HRMS : High-resolution mass spectrometry for molecular weight validation .
  • Chiral HPLC : To confirm enantiomeric purity due to the (3R,4R) configuration .

Q. What role does the tert-butoxycarbonyl (Boc) group play in the compound’s stability and reactivity?

  • Methodological Answer : The Boc group protects the pyrrolidine nitrogen during synthesis, preventing unwanted side reactions. It is stable under basic conditions but can be cleaved selectively with acids (e.g., TFA) for further functionalization .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of (3R,4R)-configured pyrrolidine derivatives?

  • Methodological Answer :

  • Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., (3R,4R)-configured precursors) to avoid racemization .
  • Asymmetric Catalysis : Transition-metal catalysts or organocatalysts to induce stereoselectivity in key steps (e.g., cyclization or amination) .
  • Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguous stereochemistry .

Q. What strategies optimize reaction yields in benzylamino group introduction?

  • Methodological Answer :

  • Stepwise Functionalization : Mesylation of a hydroxyl group (e.g., using methanesulfonyl chloride in acetone) creates a good leaving group for subsequent nucleophilic substitution with benzylamine .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of benzylamine.
  • Temperature Control : Reactions at 0–25°C minimize decomposition of sensitive intermediates .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

  • Methodological Answer : The compound serves as a scaffold for derivatization. For example:

  • Lipophilic Modifications : Adding groups like tert-butyl or fluorinated moieties alters pharmacokinetic properties .
  • Bioisosteric Replacement : Replacing the benzylamino group with heterocycles (e.g., pyridine) modulates target binding .
  • Enzymatic Stability : The hydroxyl group can be glycosylated or phosphorylated to study metabolic pathways .

Q. What challenges arise in characterizing sensitive functional groups (e.g., hydroxyl, amino) in this compound?

  • Methodological Answer :

  • Protection/Deprotection : Temporary protection of the hydroxyl group (e.g., silylation with TBSCl) prevents oxidation during synthesis .
  • Spectroscopic Artifacts : Hydrogen bonding in the amino and hydroxyl groups can broaden NMR peaks; deuterated solvents (DMSO-d6) improve resolution .
  • Mass Spectrometry : Soft ionization techniques (ESI-MS) prevent fragmentation of labile groups .

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